molecular formula C8H9IZn B3257082 2-Ethylphenylzinc iodide CAS No. 282727-19-9

2-Ethylphenylzinc iodide

Cat. No.: B3257082
CAS No.: 282727-19-9
M. Wt: 297.4 g/mol
InChI Key: IJQUZPGLKNSUDI-UHFFFAOYSA-M
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Description

2-Ethylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its versatility in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C8H9IZn and a molecular weight of 297.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenylzinc iodide is typically prepared by the reaction of 2-ethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C8H9I+ZnC8H9ZnIC_8H_9I + Zn \rightarrow C_8H_9ZnI C8​H9​I+Zn→C8​H9​ZnI

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction is often conducted in a continuous flow system to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethylphenylzinc iodide in chemical reactions involves the transfer of the ethylphenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the nature of the electrophile involved .

Comparison with Similar Compounds

Uniqueness: 2-Ethylphenylzinc iodide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, offering different properties compared to its analogs .

Properties

IUPAC Name

ethylbenzene;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQUZPGLKNSUDI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[C-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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